molecular formula C8H6FNO5 B13943050 2-Fluoro-6-methoxy-3-nitrobenzoic acid

2-Fluoro-6-methoxy-3-nitrobenzoic acid

Katalognummer: B13943050
Molekulargewicht: 215.13 g/mol
InChI-Schlüssel: JJHLQUTVTUURCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-6-methoxy-3-nitrobenzoic acid is an organic compound with the molecular formula C8H6FNO5. It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, a methoxy group, and a nitro group on the benzene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-methoxy-3-nitrobenzoic acid typically involves multiple steps starting from readily available raw materials. One common method involves the following steps :

    Nitration: Starting from o-methylphenol, a nitration reaction is carried out to selectively generate 2-methyl-6-nitrophenol.

    Hydroxyl Chlorination: The intermediate 2-methyl-6-nitrophenol undergoes hydroxyl chlorination to form 2-chloro-3-nitrotoluene.

    Fluorination: The 2-chloro-3-nitrotoluene is then subjected to a fluorination reaction to produce 2-fluoro-3-nitrotoluene.

    Oxidation: Finally, the methyl group is oxidized under the action of an oxidant to yield this compound.

Industrial Production Methods

For industrial-scale production, the process is optimized for high yield and cost-effectiveness. The steps mentioned above are adapted to large-scale reactors, and the reaction conditions are carefully controlled to ensure consistency and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-6-methoxy-3-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

    Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used for esterification reactions.

Major Products

    Reduction: 2-Fluoro-6-methoxy-3-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Methyl 2-fluoro-6-methoxy-3-nitrobenzoate and other esters.

Wissenschaftliche Forschungsanwendungen

2-Fluoro-6-methoxy-3-nitrobenzoic acid has several applications in scientific research :

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the development of pharmaceutical compounds due to its potential biological activity.

    Agrochemicals: It is employed in the synthesis of agrochemical products.

    Dyestuff: It is used as a precursor in the production of dyes.

Wirkmechanismus

The mechanism of action of 2-Fluoro-6-methoxy-3-nitrobenzoic acid depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The fluorine atom can influence the compound’s reactivity and binding affinity to specific targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Fluoro-3-nitrobenzoic acid: Similar structure but lacks the methoxy group.

    2-Methoxy-3-nitrobenzoic acid: Similar structure but lacks the fluorine atom.

    2-Fluoro-6-methoxybenzoic acid: Similar structure but lacks the nitro group.

Uniqueness

2-Fluoro-6-methoxy-3-nitrobenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H6FNO5

Molekulargewicht

215.13 g/mol

IUPAC-Name

2-fluoro-6-methoxy-3-nitrobenzoic acid

InChI

InChI=1S/C8H6FNO5/c1-15-5-3-2-4(10(13)14)7(9)6(5)8(11)12/h2-3H,1H3,(H,11,12)

InChI-Schlüssel

JJHLQUTVTUURCQ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=C(C=C1)[N+](=O)[O-])F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.